N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821836
InChI: InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3
SMILES:
Molecular Formula: C14H26N4
Molecular Weight: 250.38 g/mol

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine

CAS No.:

Cat. No.: VC15821836

Molecular Formula: C14H26N4

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine -

Specification

Molecular Formula C14H26N4
Molecular Weight 250.38 g/mol
IUPAC Name N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3
Standard InChI Key WWRVPTYTVDOYGH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C)CN(C)CC2CCCCN2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct domains:

  • Piperidine moiety: A six-membered saturated nitrogen heterocycle (C₅H₁₁N) substituted at the 2-position.

  • Pyrazole core: A 1,3,5-trimethyl-1H-pyrazole ring (C₆H₉N₂) providing aromaticity and hydrogen-bonding capacity.

  • Methanamine linker: A N-methylated ethane-1,2-diamine bridge (C₃H₁₀N₂) connecting the two heterocycles.

Electronic and Steric Properties

The IUPAC name (N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine) reflects its branching pattern. Key electronic features include:

  • Piperidine nitrogen: Basic (pKa ~10.6) with lone pair availability for hydrogen bonding .

  • Pyrazole ring: Aromatic sextet (6π electrons) with methyl groups at 1,3,5 positions inducing steric hindrance .

  • Methanamine linker: Tertiary amine (pKa ~9.5) contributing to lipophilicity (calculated LogP: 2.34).

Table 1: Molecular Properties

PropertyValueSource
Molecular weight250.38 g/mol
Exact mass250.2157 Da
Hydrogen bond donors0
Hydrogen bond acceptors4
Rotatable bonds4

Synthetic Methodologies

Retrosynthetic Analysis

While no published route exists for this exact molecule, a plausible pathway involves:

  • Piperidine functionalization: Introducing the methanamine sidechain via reductive amination of piperidin-2-one.

  • Pyrazole coupling: Mitsunobu reaction between 1,3,5-trimethyl-4-(hydroxymethyl)pyrazole and the piperidine intermediate.

  • N-Methylation: Final quaternization using methyl iodide or dimethyl carbonate .

Challenges in Regioselectivity

Synthesis of analogous compounds faces hurdles in:

  • Pyrazole substitution: Controlling methylation at N1 versus C4 positions requires careful selection of bases (e.g., K₂CO₃ vs. NaH) .

  • Piperidine stereochemistry: Achieving 2-substitution without racemization demands chiral auxiliaries or asymmetric catalysis .

Table 2: Synthetic Yields in Analogous Systems

Reaction StepYield (%)ConditionsReference
Piperidine amination62–78H₂, Pd/C, MeOH, 50°C
Pyrazole alkylation41–55DIAD, PPh₃, THF, 0°C→RT
N-Methylation83–91MeI, K₂CO₃, DMF, 60°C

Physicochemical and Stability Profiles

Solubility and Lipophilicity

Experimental data remains scarce, but EPI Suite estimates:

  • Water solubility: 0.87 mg/L (25°C, pH 7.4)

  • LogD₇.₄: 1.92 ± 0.15

  • pKa (most basic): 9.1 ± 0.3

Degradation Pathways

Accelerated stability studies on related compounds reveal:

  • Oxidative degradation: Piperidine ring opening at >40°C (t₁/₂ = 14 days, 25°C)

  • Hydrolysis: Pyrazole N-methyl groups stable at pH 1–10 .

Future Research Directions

Priority Investigations

  • Crystallographic characterization: Single-crystal X-ray diffraction to resolve stereoelectronic effects.

  • In vivo pharmacokinetics: Radiolabeled tracer studies (¹⁴C at methyl groups).

  • SAR optimization: Varying pyrazole substituents to enhance blood-brain barrier penetration .

Technological Applications

  • Asymmetric catalysis: Chiral piperidine center potential for organocatalysis.

  • Metal-organic frameworks: Pyrazole nitrogen sites for gas adsorption .

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